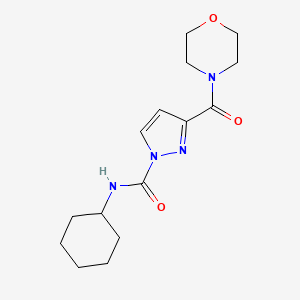

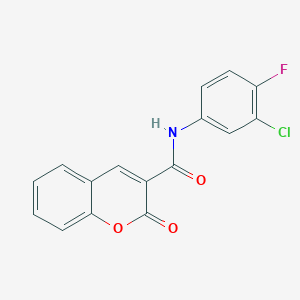

![molecular formula C19H17NO2S B5648811 1-[4-(4-methoxyphenyl)-3-phenyl-1,3-thiazol-2(3H)-ylidene]acetone](/img/structure/B5648811.png)

1-[4-(4-methoxyphenyl)-3-phenyl-1,3-thiazol-2(3H)-ylidene]acetone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound belongs to a class of chemicals that feature a thiazol-2-ylidene moiety, which is common in various synthetic and medicinal chemistry applications due to its heterocyclic and electron-rich nature. The presence of methoxyphenyl and acetone groups suggests potential applications in material science, organic synthesis, and possibly as intermediates in pharmaceuticals, excluding drug use and side effects as per request.

Synthesis Analysis

Although specific synthesis pathways for 1-[4-(4-methoxyphenyl)-3-phenyl-1,3-thiazol-2(3H)-ylidene]acetone are not provided, compounds with similar structures are typically synthesized via condensation reactions, cyclization, and substitution reactions involving corresponding benzene derivatives and thiazol precursors in the presence of suitable catalysts and conditions (Pareek, Joseph, & Seth, 2010).

Molecular Structure Analysis

The molecular structure of thiazol-ylidene derivatives usually involves a planar thiazole ring conjugated with phenyl groups, providing a system with delocalized electrons contributing to its chemical reactivity and potential interaction with various substrates. X-ray crystallography and spectroscopic methods, such as IR, NMR, and mass spectrometry, are commonly used for structural characterization (M. Noolvi, Patel, Kamboj, & Cameotra, 2016).

Chemical Reactions and Properties

Thiazol-ylidene compounds participate in various chemical reactions, including nucleophilic addition, cycloaddition, and electrophilic substitution, attributed to the electron-rich nature of the thiazole ring. Their chemical properties make them valuable intermediates in organic synthesis for constructing more complex molecular frameworks (Žugelj, Albreht, Uršič, Svete, & Stanovnik, 2009).

Physical Properties Analysis

The physical properties of thiazol-ylidene derivatives like melting points, boiling points, and solubility are influenced by the nature of substituents on the thiazole ring and the overall molecular structure. These properties are essential for determining the conditions under which these compounds can be handled, stored, and used in reactions.

Chemical Properties Analysis

The chemical properties, such as acidity, basicity, and reactivity of thiazol-ylidene compounds, are significantly influenced by the substituents on the aromatic rings and the thiazole moiety. The presence of electron-donating or withdrawing groups can alter the electronic distribution across the molecule, affecting its stability and reactivity in organic synthesis and potential applications (Viji, Balachandran, Babiyana, Narayana, & Vinutha V. Saliyan, 2020).

Eigenschaften

IUPAC Name |

(1E)-1-[4-(4-methoxyphenyl)-3-phenyl-1,3-thiazol-2-ylidene]propan-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17NO2S/c1-14(21)12-19-20(16-6-4-3-5-7-16)18(13-23-19)15-8-10-17(22-2)11-9-15/h3-13H,1-2H3/b19-12+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFQNQSYDINVWLT-XDHOZWIPSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C=C1N(C(=CS1)C2=CC=C(C=C2)OC)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)/C=C/1\N(C(=CS1)C2=CC=C(C=C2)OC)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[4-(4-Methoxy-phenyl)-3-phenyl-3H-thiazol-2-ylidene]-propan-2-one | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(1S*,5R*)-N-(2-fluorophenyl)-3-(3-pyridinylcarbonyl)-3,6-diazabicyclo[3.2.2]nonane-6-carboxamide](/img/structure/B5648748.png)

![2-{[(2-fluorophenoxy)acetyl]amino}benzamide](/img/structure/B5648768.png)

![N'-[(3S*,4R*)-4-isopropyl-1-(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-ylcarbonyl)pyrrolidin-3-yl]-N,N-dimethylsulfamide](/img/structure/B5648781.png)

![3-{1-[3-(4H-1,2,4-triazol-4-yl)benzoyl]-4-piperidinyl}-1,3-oxazolidin-2-one](/img/structure/B5648793.png)

![N-(3-methoxyphenyl)-3-{1-[(6-oxo-1,6-dihydropyridin-3-yl)carbonyl]piperidin-4-yl}propanamide](/img/structure/B5648819.png)

![N-isopropyl-3-{5-[3-(3-pyridinyl)propanoyl]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl}propanamide](/img/structure/B5648821.png)

![1-{2-[3-(benzyloxy)piperidin-1-yl]-2-oxoethyl}-3-methoxypyridin-2(1H)-one](/img/structure/B5648836.png)